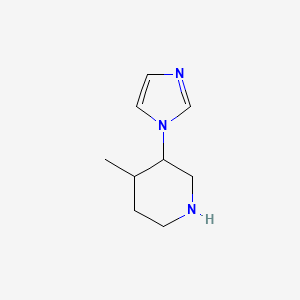

3-(1H-imidazol-1-yl)-4-methylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. For instance, they can be obtained from the condensation reaction of certain amines and aldehydes . Another common method is the Mannich reaction .

Molecular Structure Analysis

The molecular structure of imidazole compounds can be analyzed using various spectroscopic methods such as Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) .

Chemical Reactions Analysis

Imidazole compounds are known to undergo a variety of chemical reactions. They are often used as intermediates in the synthesis of other compounds .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific imidazole derivatives would depend on their exact structure.

Aplicaciones Científicas De Investigación

Anticancer Activity

The synthesis of a metallacyclic maltol-tethered organometallic Ir(III) half-sandwich complex, analogous to ruthenium anticancer complexes, has been explored. Researchers evaluated its in vitro antiproliferative activity against human cancer cell lines. Iridium complexes, including analogs of ruthenium lead compounds, have shown high antitumor activity at nanomolar and micromolar concentrations in both in vitro and in vivo tests .

Antifungal Properties

Compound 5j, specifically (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, emerged as a potent anti-Candida albicans agent. It exhibited superior activity compared to fluconazole and miconazole .

Photodynamic Therapy (PDT) Agents

Certain iridium compounds possess photocytotoxic properties and potential as PDT anticancer agents. These compounds could be valuable in targeted cancer therapy .

Induction of Apoptosis

Studies have demonstrated that iridium compounds effectively induce apoptosis in tumor cells. This property makes them promising candidates for cancer treatment .

ROS Generation

Iridium compounds can increase the formation of reactive oxygen species (ROS) within cells. ROS play a crucial role in cellular processes and could be harnessed for therapeutic purposes .

Dual-Action Compounds

Researchers have developed dual-action iridium compounds that combine organic moieties with their own biological activity. These compounds offer a multifaceted approach to cancer treatment .

Mecanismo De Acción

Target of Action

Imidazole-containing compounds, which include 3-(1h-imidazol-1-yl)-4-methylpiperidine, have been reported to show a broad range of biological activities

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects . .

Result of Action

Imidazole derivatives are known to have various biological activities, suggesting that they have multiple molecular and cellular effects

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-imidazol-1-yl-4-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-8-2-3-10-6-9(8)12-5-4-11-7-12/h4-5,7-10H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKIRPGKBFEANV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-1-yl)-4-methylpiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2512938.png)

![4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole](/img/structure/B2512940.png)

![Methyl 1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate](/img/structure/B2512945.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/no-structure.png)

![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2512947.png)

![N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2512950.png)

![1-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2512951.png)